molecular formula C19H19N3O5S2 B2757463 N-(2-carbamoyl-1-benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide CAS No. 1097899-24-5

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Cat. No.: B2757463
CAS No.: 1097899-24-5
M. Wt: 433.5
InChI Key: NMWZVMVGDKGJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-2-carboxamide core substituted with a thiophene-2-sulfonyl group and a 2-carbamoylbenzofuran moiety.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c20-18(23)17-16(12-6-1-2-8-14(12)27-17)21-19(24)13-7-3-4-10-22(13)29(25,26)15-9-5-11-28-15/h1-2,5-6,8-9,11,13H,3-4,7,10H2,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWZVMVGDKGJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a benzofuran moiety and a thiophene sulfonyl group, suggesting diverse biological activities. This article reviews the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential clinical applications.

  • Molecular Formula : C19H19N3O5S2
  • Molecular Weight : 433.5 g/mol
  • IUPAC Name : N-(2-carbamoyl-1-benzofuran-3-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

The compound's mechanism of action may involve the modulation of various biochemical pathways:

  • Inhibition of Enzymatic Activity : It may act by inhibiting specific enzymes involved in disease processes, such as those associated with neurodegenerative diseases.
  • Receptor Interaction : The compound could interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzofuran derivatives, including compounds similar to this compound. Research indicates that these compounds exhibit significant inhibitory effects on viral replication, particularly against Hepatitis C virus (HCV) NS5B polymerase, demonstrating an IC50 value in the micromolar range .

Neuroprotective Effects

Research has shown that derivatives of benzofuran can provide neuroprotection against amyloid-beta (Aβ) induced cytotoxicity in neuronal cell lines. For instance, compounds with similar structural features have been reported to inhibit Aβ aggregation and fibrillogenesis, which are critical in Alzheimer's disease pathology .

Compound IC50 (µM) Activity
Compound 4a32.2Inhibits HCV NS5B
Compound 5b31.9Inhibits HCV NS5B
Compound 4b54% inhibitionAβ42 aggregation

Study on Neuroprotection

A study involving a series of benzofuran derivatives demonstrated that specific modifications enhance neuroprotective activity. For example, compounds that included methoxy groups exhibited increased efficacy in protecting HT22 cells from Aβ42-induced toxicity, suggesting that structural optimization can lead to improved therapeutic agents .

Antiviral Efficacy

In another investigation focused on antiviral properties, researchers synthesized various thiophene-containing compounds and tested their efficacy against HCV. The results indicated that specific substitutions on the thiophene ring significantly affected antiviral activity, highlighting the importance of chemical structure in drug design .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

Key Compounds for Comparison:

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide (CAS: 922482-31-3) Differences: The sulfonyl group is substituted with a 4-chlorophenyl ring instead of thiophene-2-sulfonyl, and the carboxamide is at the piperidine-4 position rather than position 2. Positional isomerism (2- vs. 4-carboxamide) could affect conformational stability .

(S)-1-(Benzylsulfonyl)-N-((S)-3-(4-((1-(3-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamido)propyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1-oxo-1-((pyridin-3-ylmethyl)amino)propan-2-yl)piperidine-2-carboxamide (NJS254) Differences: Incorporates a benzylsulfonyl group and a complex xanthene-triazole-pyridyl substituent. Implications: The extended aromatic system in NJS254 likely enhances π-π stacking interactions, while the triazole linker may improve solubility. However, synthetic complexity reduces yield (77% vs. simpler analogs) .

(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Hydrochloride (Imp. B(EP)) Differences: Lacks the benzofuran and sulfonyl groups, instead featuring a dimethylphenyl substituent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-carbamoyl-1-benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with constructing the benzofuran core via cyclization of 2-hydroxybenzaldehyde derivatives with appropriate ketones or esters. Introduce the carbamoyl group via nucleophilic substitution or coupling reactions (e.g., using carbamoyl chloride) .
  • Piperidine functionalization : Sulfonylate the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to ensure regioselectivity. Monitor reaction progress via TLC or HPLC .
  • Optimization : Adjust solvent polarity (e.g., acetonitrile for reflux conditions), temperature (60–80°C), and stoichiometry to minimize side reactions. Purify intermediates via column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm aromatic protons (δ 6.5–8.5 ppm for benzofuran and thiophene) and aliphatic signals (δ 1.5–4.0 ppm for piperidine). Use 13C^{13}\text{C} NMR to verify carbamoyl (δ 165–170 ppm) and sulfonyl (δ 110–115 ppm) groups .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for peak resolution .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, targeting the exact mass (e.g., [M+H]+^+ at m/z calculated for C19H18N3O5S2\text{C}_{19}\text{H}_{18}\text{N}_3\text{O}_5\text{S}_2) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Safety protocols :

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols. Install local exhaust systems for sulfonylation steps involving volatile reagents .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respirators (e.g., N95) during large-scale synthesis .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid long-term storage due to potential degradation of sulfonyl groups .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and target binding of this compound?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). Focus on sulfonyl and carbamoyl groups as hydrogen-bond donors/acceptors .
  • QSAR analysis : Correlate substituent effects (e.g., thiophene vs. benzothiophene) with activity data from analogs. Calculate descriptors (logP, polar surface area) to optimize bioavailability .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess conformational stability of the piperidine ring in aqueous and lipid bilayer environments .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Approach :

  • Dose-response profiling : Test the compound across a wide concentration range (0.1–100 µM) in bacterial (e.g., E. coli ATCC 25922) and mammalian cell lines (e.g., HEK293) to differentiate selective toxicity .
  • Mechanistic assays : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. Pair with ROS detection kits to evaluate oxidative stress contributions .
  • Structural analogs : Synthesize derivatives lacking the sulfonyl group or with modified benzofuran substituents to isolate pharmacophore contributions .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

  • Degradation studies :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor via LC-MS for hydrolysis of the carbamoyl or sulfonamide bonds .
  • Metabolic assays : Use human liver microsomes to identify CYP450-mediated metabolites. Detect phase I/II products (e.g., hydroxylation, glucuronidation) .
  • Plasma protein binding : Assess via ultrafiltration or equilibrium dialysis. High binding (>90%) may reduce free drug availability .

Q. What structural modifications enhance selectivity for neurological targets (e.g., serotonin receptors) while minimizing off-target effects?

  • SAR-guided design :

  • Piperidine substitution : Introduce bulky groups (e.g., 4-fluorophenyl) to restrict ring flexibility and improve receptor fit .
  • Benzofuran optimization : Replace 2-carbamoyl with electron-withdrawing groups (e.g., nitro) to modulate π-π stacking with aromatic residues .
  • In vivo validation : Test modified analogs in rodent models for behavioral effects (e.g., forced swim test) and measure brain penetration via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.